molecular formula C16H23BrN2O2 B1334636 tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate CAS No. 844891-10-7

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Cat. No. B1334636
CAS RN: 844891-10-7
M. Wt: 355.27 g/mol
InChI Key: JSRUCGIETXRETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl carboxylate group and a 4-bromobenzyl substituent. Piperazine derivatives are of significant interest due to their prevalence in pharmaceuticals and their potential as ligands in catalytic reactions. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves condensation reactions, amination, and other functional group transformations. For instance, the synthesis of a bulky ligand with a piperazine backbone was achieved through the combination with palladium catalysts, indicating the potential for cross-coupling reactions . Another example is the synthesis of a fluorophenyl piperazine derivative through condensation of carbamimide and 3-fluorobenzoic acid . Similarly, a nitrophenyl piperazine derivative was synthesized using a low-cost amination process . These methods suggest that the synthesis of this compound would likely involve similar strategies, such as the use of palladium-catalyzed cross-coupling of a bromobenzyl halide with a piperazine derivative protected with a tert-butyl carboxylate group.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are often characterized using techniques such as NMR, LCMS, IR, and X-ray diffraction (XRD) . For example, the crystal structure of a related compound revealed that the piperazine ring adopts a chair conformation, and various intermolecular interactions, such as hydrogen bonds and π-π stacking, contribute to the stability of the crystal structure . These findings suggest that this compound would also exhibit a chair conformation of the piperazine ring and could form similar intermolecular interactions.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including cross-coupling reactions such as Suzuki–Miyaura and Mizoroki–Heck reactions . The presence of functional groups like the tert-butyl carboxylate and the bromobenzyl moiety in this compound would allow for further functionalization through nucleophilic substitution or coupling with organoboron reagents and other halides.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be explored through computational methods such as density functional theory (DFT), which provides insights into the molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis . These studies help predict the reactivity, stability, and potential biological activity of the compounds. For this compound, similar computational analyses could be performed to understand its properties and guide further synthetic and application-oriented research.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRUCGIETXRETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383739
Record name tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844891-10-7
Record name tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromobenzyl)piperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 4-bromobenzyl bromide (5 g, 20 mmol) and N-Boc piperazine (4.47 g, 24 mmol) in DMF (25 mL), K2CO3 (5.52 g, 40 mmol) was added and the reaction mixture was stirred for 16 h at room temperature. After completion of reaction (monitored by TLC), the reaction mixture was poured into water (100 mL) and extracted with ethyl acetate (30 mL×3). The combined organic layers were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to give crude product, V-1-I. This compound was used for next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-Bromo-4-(bromomethyl)benzene (8.078 g, 32.3 mmol) and tert-butyl piperazine-1-carboxylate (6.625 g, 35.6 mmol) were dissolved in DMF (40 ml) and K2CO3 (8.93 g, 64.6 mmol) was added. The reaction mixture was heated to 60° C. for 4 h and then filtered through a pad of celite. The filtrate was evaporated and the residue was triturated in hexanes to produce compound 451 as white solid (9.46 g, 82% yield). LCMS: 255.0 (M+H)+.
Quantity
8.078 g
Type
reactant
Reaction Step One
Quantity
6.625 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8.93 g
Type
reactant
Reaction Step Two
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.